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molecular formula C5H8N4 B1271423 5-Cyclopropyl-4h-1,2,4-triazol-3-amine CAS No. 502546-41-0

5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Cat. No. B1271423
M. Wt: 124.14 g/mol
InChI Key: UKNDNCZZVHGBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076324B2

Procedure details

5.0 g of 3-amino-5-cyclopropyl-1H-[1,2,4]triazole were dissolved in 30 ml of acetic acid and 20 ml of a 48% aqueous hydrogen bromide solution were added dropwise. Subsequently, a solution of 3.1 g of sodium nitrite in 10 ml of water was added dropwise at 0° C. in the course of 10 min and the mixture was subsequently stirred at 0° C. for 10 min. The suspension thus obtained was added in portions at 0° C. to a suspension of 11.6 g of copper(I) bromide in 20 ml of a 24% aqueous hydrogen bromide solution. Subsequently, it was stirred at room temperature for 1 h, then the mixture was added to 400 ml of a saturated aqueous sodium carbonate solution and precipitated copper compound was filtered off. The mixture was washed with 100 ml of EA, then the phases were allowed to separate and the aqueous phase was extracted a further two times with 100 ml each of EA. The combined organic phases were dried over magnesium sulfate and the solvent was removed in vacuo. 2.5 g of the title compound were obtained as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
11.6 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[N:6]=[C:5]([CH:7]2[CH2:9][CH2:8]2)[NH:4][N:3]=1.[BrH:10].N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C.O.[Cu]Br>[Br:10][C:2]1[N:6]=[C:5]([CH:7]2[CH2:9][CH2:8]2)[NH:4][N:3]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NNC(=N1)C1CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
3.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
copper(I) bromide
Quantity
11.6 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was subsequently stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension thus obtained
STIRRING
Type
STIRRING
Details
Subsequently, it was stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
precipitated copper compound
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
The mixture was washed with 100 ml of EA
CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted a further two times with 100 ml each of EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=NNC(=N1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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